REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]([NH2:9])[c:10]1[cH:11][cH:12][c:13]([C:16]#[N:17])[cH:14][cH:15]1)([CH3:5])([CH3:6])[CH3:7].[Cl:25][CH2:26][Cl:27].[ClH:24].[O:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1>>[ClH:24].[NH:8]([NH2:9])[c:10]1[cH:11][cH:12][c:13]([C:16]#[N:17])[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N(N)c1ccc(C#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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N#Cc1ccc(NN)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |